2-[6-(2-Methoxyphenoxy)hexylamino]ethanol
Description
2-[6-(2-Methoxyphenoxy)hexylamino]ethanol is a synthetic compound featuring a hexylamino-ethanol backbone substituted with a 2-methoxyphenoxy group. The compound’s synthesis typically involves coupling reactions between phenoxy derivatives and amino-alcohol precursors, as seen in related molecules .
Properties
IUPAC Name |
2-[6-(2-methoxyphenoxy)hexylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-18-14-8-4-5-9-15(14)19-13-7-3-2-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLUFRLKRLTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365774 | |
| Record name | 2-[6-(2-methoxyphenoxy)hexylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418780-13-9 | |
| Record name | 2-[6-(2-methoxyphenoxy)hexylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 6-bromohexanol.
Ether Formation: 2-methoxyphenol reacts with 6-bromohexanol in the presence of a base such as potassium carbonate to form 6-(2-methoxyphenoxy)hexanol.
Amination: The intermediate 6-(2-methoxyphenoxy)hexanol is then reacted with ethanolamine in the presence of a catalyst such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Methoxyphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[6-(2-Methoxyphenoxy)hexylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the hexylamino chain can interact with polar or charged residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Phenoxy-Ethanol Moieties
(a) (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Shares the 2-(2-methoxyphenoxy)ethylamino group but incorporates an indole ring.
- Activity: Exhibits antiarrhythmic and α1/β1-adrenoceptor binding (Ki values: α1 = 0.8 nM, β1 = 1.2 nM) .
- Key Difference: The indole moiety enhances receptor selectivity compared to the simpler hexylamino-ethanol backbone in the target compound.
(b) 2-(2-Methoxyphenoxy)ethylamine
- Structure: A primary amine analog lacking the hexyl and ethanol groups.
- Application : Precursor for carvedilol synthesis, a β-blocker with vasodilatory properties .
- Key Difference: Absence of the hexylamino-ethanol chain limits its β-adrenergic activity but simplifies metabolic pathways.
(c) Salmeterol-Related Compounds (e.g., CAS 108928-81-0)
- Structure: Contains a hexylamino-ethanol group substituted with aromatic rings.
- Activity : Long-acting β2-agonist used in asthma treatment, with extended duration due to lipophilic side chains .
- Key Difference: The phenylbutoxy substitution in salmeterol derivatives enhances lung retention, unlike the 2-methoxyphenoxy group in the target compound.
Ethanol Derivatives with Alkylamino Substituents
(a) Ethanol, 2-(hexylamino)- (CAS 54596-69-9)
- Structure: Simplest analog with a hexylamino group directly attached to ethanol.
- Properties : Boiling point = 394.50 K .
(b) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
Pharmacologically Active Analogues
(a) Carvedilol Impurity DBA
- Structure: Derived from 2-(2-methoxyphenoxy)ethylamine, used in carvedilol production.
- Activity: Binds to α1 and β1 receptors but lacks the hexylamino-ethanol chain, reducing β2 selectivity .
(b) (R)-2-{6-[2-(2,6-Dichlorobenzyloxy)ethoxy]hexylamino}-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-ethanol
Comparative Data Tables
Table 1: Structural and Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
